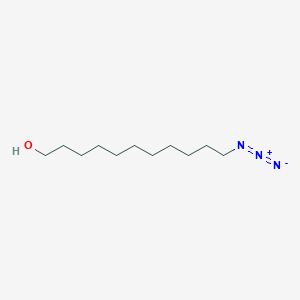

11-Azidoundecan-1-ol

Description

Significance of Bifunctional Linkers in Modern Organic and Materials Chemistry

Bifunctional linkers are molecules that possess two distinct reactive functional groups, often at opposite ends of a molecular chain. These "bridges" are crucial in chemical biology and materials science for their ability to connect different molecular entities. bldpharm.com Their design and application are central to strategies that induce proximity between molecules, a unifying principle in creating compounds that can modulate biological systems. nih.gov For instance, they are fundamental to the architecture of Proteolysis Targeting Chimeras (PROTACs), which are dumbbell-shaped molecules that bring a target protein and an E3 ligase into close proximity to trigger protein degradation. bldpharm.com

The choice of linker is critical as it can regulate the spatial distance between the connected components, influence the molecule's permeability, and determine the optimal conformation for interaction. bldpharm.com By connecting two different small-molecule binders, bifunctional linkers create bivalent molecules capable of novel mechanisms of action, such as inhibiting protein-protein interactions that are difficult to target with conventional small molecules. nih.gov This ability to co-localize specific targets has broad utility in studying and treating diseases. nih.gov The strategic use of linkers can also help overcome drug resistance issues seen with traditional small molecule inhibitors. bldpharm.com

Historical Context of Azide (B81097) and Hydroxyl Functional Group Utility in Molecular Design

The utility of the azide and hydroxyl functional groups is well-established in the history of organic synthesis. The discovery of phenyl azide in 1864 and hydrazoic acid in 1890 marked the beginning of azide chemistry. nih.gov Organic azides have since become valuable intermediates for creating a wide range of nitrogen-containing compounds. nih.govorganic-chemistry.org Their importance is highlighted by their incorporation into significant pharmaceutical agents, such as the anti-HIV drug Zidovudine (AZT) and their use in the synthesis of the anticancer drug Paclitaxel (Taxol) and the anti-influenza drug Oseltamivir (Tamiflu). nih.gov A pivotal development in the use of azides was the advent of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne. nih.govnih.gov This reaction, particularly its copper-catalyzed version ("click chemistry"), provides a highly efficient and specific method for forming stable 1,2,3-triazole linkages, becoming a cornerstone of bioorthogonal chemistry. nih.gov

The hydroxyl group (-OH) is one of the most fundamental and versatile functional groups in organic chemistry. As the defining feature of alcohols, its high polarity and ability to participate in hydrogen bonding significantly influence a molecule's physical properties, such as boiling point and water solubility. nih.gov For centuries, the reactivity of the hydroxyl group has been exploited in a vast number of chemical transformations. It can be oxidized to form aldehydes and carboxylic acids, which are key building blocks for pharmaceuticals and other fine chemicals. Furthermore, it readily undergoes reactions to form esters and ethers, providing a straightforward method for linking molecules or modifying their properties. In combinatorial chemistry, the hydroxyl group has been used to attach molecules to solid supports during multi-step synthesis. wikipedia.org

Scope and Research Trajectories of 11-Azido-1-undecanol in Contemporary Scientific Endeavors

The unique bifunctional nature of 11-Azido-1-undecanol positions it as a key component in numerous modern research applications, primarily leveraging its capacity for bioorthogonal conjugation. The terminal azide group is readily employed in click chemistry reactions, allowing for the covalent attachment of 11-Azido-1-undecanol to molecules or surfaces functionalized with alkyne groups, including strained alkynes like BCN and DBCO. broadpharm.com This highly specific and efficient ligation strategy is central to its use.

A significant research trajectory involves the use of 11-Azido-1-undecanol and similar structures in the creation of synthetic glycoproteins. nih.govnih.gov In this context, bifunctional linkers are used to attach specific sugar molecules (glycans) to proteins in a controlled, site-specific manner. nih.govacs.org This allows researchers to study the roles of glycosylation in biological processes and to develop novel therapeutics. For example, neoglycoproteins decorated with specific ligands have been shown to be potent, picomolar inhibitors of bacterial toxin adhesion. nih.govnih.gov

Furthermore, 11-Azido-1-undecanol is extensively used in surface chemistry to create self-assembled monolayers (SAMs). The hydroxyl group can be used to anchor the molecule to a variety of substrates (like silicon oxide or glass), while the azide group remains exposed at the surface. This azide-terminated surface can then be used to immobilize biomolecules, polymers, or nanoparticles through click chemistry, enabling the development of biosensors, custom cell culture substrates, and advanced materials. The long undecyl chain facilitates the formation of well-ordered and stable monolayers.

Properties

IUPAC Name |

11-azidoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYJKWLDKUVWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767289 | |

| Record name | 11-Azidoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122161-09-5 | |

| Record name | 11-Azidoundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Precursor Chemistry of 11 Azido 1 Undecanol

Alternative and Novel Synthetic Approaches to 11-Azido-1-undecanol

Beyond the standard nucleophilic substitution on a halide, other synthetic pathways can be envisioned, although they are less commonly reported for this specific molecule. One alternative involves starting from 11-undecen-1-ol. This could theoretically proceed through a two-step sequence involving hydrohalogenation across the double bond to form an 11-halo-1-undecanol intermediate, which is then subjected to azidation.

Another potential route starts from 11-hydroxyundecanoic acid. google.com This acid could be subjected to a Curtius, Schmidt, or Hofmann rearrangement to install the nitrogen functionality, followed by reduction of the carboxylic acid to the primary alcohol. However, these multi-step sequences are more complex and often less efficient than the direct substitution route.

More advanced methods reported for azide (B81097) synthesis, such as the palladium-catalyzed azidation of allylic electrophiles or gold-catalyzed hydroazidation of allenes, could potentially be adapted for saturated systems, but such applications are not yet standard for preparing simple alkyl azides like 11-azido-1-undecanol. nih.gov These methods remain an area of academic exploration rather than established preparative routes for this compound.

Optimization of Reaction Parameters for Enhanced Synthesis Yields and Purity

The efficiency of the synthesis of 11-azido-1-undecanol via nucleophilic substitution is highly dependent on the reaction conditions. Careful optimization of these parameters is key to maximizing yield and purity while minimizing reaction time and side product formation. researchgate.net

Key parameters for optimization include:

Solvent: As mentioned, polar aprotic solvents like DMF and DMSO are preferred to enhance the nucleophilicity of the azide anion.

Temperature: Increasing the reaction temperature generally accelerates the rate of an SN2 reaction. However, excessively high temperatures can lead to decomposition of the azide product or the formation of elimination byproducts. A typical temperature range for this reaction is between 60 °C and 100 °C.

Reagent Stoichiometry: Using a slight excess of the azide salt (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, ensuring full conversion of the starting halide.

Reaction Time: The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion, which can range from a few hours to overnight.

The following table illustrates a hypothetical optimization study for the synthesis of 11-azido-1-undecanol from 11-bromo-1-undecanol (B108197) and sodium azide.

Table 1: Optimization of Reaction Parameters

| Entry | Solvent | Temperature (°C) | NaN₃ (Equivalents) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetone | 56 | 1.2 | 24 | 45 |

| 2 | Acetonitrile (B52724) | 82 | 1.2 | 12 | 70 |

| 3 | DMF | 80 | 1.0 | 12 | 85 |

| 4 | DMF | 80 | 1.5 | 8 | 95 |

| 5 | DMSO | 80 | 1.5 | 8 | 94 |

| 6 | DMF | 100 | 1.5 | 4 | 92 |

Based on these illustrative data, optimal conditions would involve using a polar aprotic solvent like DMF with a slight excess of sodium azide at a moderately elevated temperature of 80°C.

Scalability Considerations in 11-Azido-1-undecanol Synthesis for Research Applications

Transitioning the synthesis of 11-azido-1-undecanol from a small laboratory scale (milligrams to grams) to a larger scale (tens to hundreds of grams) for extensive research applications introduces several challenges.

Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. On a larger scale, the risks associated with handling this reagent increase. Proper engineering controls, such as fume hoods and personal protective equipment, are paramount. Furthermore, the potential for forming dangerously explosive hydrazoic acid (HN₃) if the azide salt is exposed to acid necessitates strict pH control.

Heat Transfer: Exothermic reactions can be difficult to manage in large reactors. The nucleophilic substitution reaction is typically mildly exothermic, but poor heat dissipation in a large batch can lead to temperature spikes, potentially causing side reactions or solvent boiling.

Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining a homogeneous reaction mixture and achieving consistent results. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in lower yields and purity.

Purification: Purification by column chromatography, which is common in the lab, becomes impractical and costly at a larger scale. Alternative methods such as distillation (if the product is thermally stable and volatile enough), crystallization, or liquid-liquid extraction must be developed and optimized.

Solvent Handling and Waste: The use of large volumes of solvents like DMF presents challenges related to cost, safe handling, and disposal. Developing processes that use more environmentally benign solvents or minimize solvent volume is a key consideration for sustainable, large-scale synthesis.

Successfully scaling up the synthesis requires a thorough process hazard analysis and re-optimization of reaction and workup conditions to ensure safety, consistency, and cost-effectiveness.

Chemical Derivatization Strategies of 11 Azido 1 Undecanol

Functionalization via the Hydroxyl Group

The primary alcohol of 11-azido-1-undecanol serves as a key handle for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Esterification and Etherification Reactions for Diverse Conjugates

The hydroxyl group readily undergoes esterification and etherification, providing straightforward pathways to a wide array of derivatives.

Esterification: This reaction is commonly achieved by reacting 11-azido-1-undecanol with carboxylic acids, acyl chlorides, or acid anhydrides. The use of acyl chlorides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, offers a highly efficient route to ester formation. chemguide.co.ukiiste.orglibretexts.org These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) or THF. researchgate.net This strategy is valuable for attaching a variety of molecular fragments, from simple alkyl chains to more complex bioactive molecules, to the undecanol (B1663989) backbone.

Esterification of 11-Azido-1-undecanol

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 11-Azido-1-undecanol | Acetyl Chloride | Dichloromethane | 11-Azido-1-undecyl acetate (B1210297) |

| 11-Azido-1-undecanol | Benzoyl Chloride | Pyridine | 11-Azido-1-undecyl benzoate |

| 11-Azido-1-undecanol | Stearic Acid | Toluene (with acid catalyst) | 11-Azido-1-undecyl stearate |

Etherification: The Williamson ether synthesis is a classic and widely employed method for converting the hydroxyl group of 11-azido-1-undecanol into an ether linkage. youtube.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether. wikipedia.org This method is particularly useful for introducing alkyl chains with other functionalities or for attaching the molecule to a solid support.

Etherification of 11-Azido-1-undecanol (Williamson Ether Synthesis)

| Reactant | Reagent 1 | Reagent 2 | Solvent | Product |

|---|---|---|---|---|

| 11-Azido-1-undecanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 11-Azido-1-methoxyundecane |

| 11-Azido-1-undecanol | Potassium tert-butoxide | Benzyl Bromide | Dimethylformamide (DMF) | 11-Azido-1-(benzyloxy)undecane |

| 11-Azido-1-undecanol | Sodium Hydride (NaH) | Propargyl Bromide | Tetrahydrofuran (THF) | 11-Azido-1-(prop-2-yn-1-yloxy)undecane |

Introduction of Additional Reactive Functionalities

Beyond simple esters and ethers, the hydroxyl group can be converted into other reactive functionalities, further expanding the synthetic utility of 11-azido-1-undecanol. For instance, reaction with epoxides in the presence of a catalyst can introduce a new hydroxyl group and extend the carbon chain. youtube.comyoutube.com This allows for the creation of more complex linkers and scaffolds.

Transformations Involving the Azide (B81097) Group

The azide group is a versatile functional group known for its participation in a range of reliable and efficient chemical transformations.

Reduction to Primary Amine Functionality

A key transformation of the azide group is its reduction to a primary amine. The Staudinger reduction is a mild and highly selective method for this purpose, typically employing a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃). wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.gov The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to yield the primary amine and the corresponding phosphine oxide. wikipedia.orgorganic-chemistry.org This method is valued for its compatibility with a wide range of other functional groups, including the hydroxyl group present in 11-azido-1-undecanol.

Staudinger Reduction of 11-Azido-1-undecanol

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 11-Azido-1-undecanol | Triphenylphosphine (PPh₃) | THF/H₂O | 11-Amino-1-undecanol |

| 11-Azido-1-undecanol | Tributylphosphine (PBu₃) | Dioxane/H₂O | 11-Amino-1-undecanol |

Precursor for Diverse Heterocyclic Structures

The azide group serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. One of the most prominent applications is the construction of tetrazoles. The [3+2] cycloaddition reaction between the azide and a nitrile is a common method for forming the tetrazole ring. dntb.gov.uabeilstein-journals.orgnih.gov This reaction can be catalyzed by various reagents and provides a direct route to 5-substituted-1H-tetrazoles.

Dual Functional Group Manipulations and Orthogonal Reactivity Studies

The presence of both a hydroxyl and an azide group in 11-azido-1-undecanol allows for the exploration of orthogonal reactivity, where each functional group can be selectively addressed without affecting the other. fiveable.mebham.ac.ukthieme-connect.deresearchgate.net This is a powerful strategy in multi-step synthesis, enabling the sequential introduction of different molecular entities.

For example, the hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether, allowing for transformations to be carried out exclusively at the azide terminus. Subsequently, the protecting group can be selectively removed to expose the hydroxyl group for further derivatization. Conversely, the azide can be reacted, for instance in a click chemistry reaction, while the hydroxyl group remains available for a subsequent esterification or etherification reaction. This orthogonal approach is crucial for the construction of well-defined, complex molecules and for the surface functionalization of materials where precise control over the molecular architecture is required.

Orthogonal Derivatization of 11-Azido-1-undecanol

| Step | Reactant | Reagent(s) | Solvent | Intermediate/Product |

|---|---|---|---|---|

| 1. Protection | 11-Azido-1-undecanol | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Dichloromethane (DCM) | 11-Azido-1-(tert-butyldimethylsilyloxy)undecane |

| 2. Azide Reaction | 11-Azido-1-(tert-butyldimethylsilyloxy)undecane | Phenylacetylene, Cu(I) catalyst | THF/H₂O | 1-(11-(tert-Butyldimethylsilyloxy)undecyl)-4-phenyl-1H-1,2,3-triazole |

| 3. Deprotection | 1-(11-(tert-Butyldimethylsilyloxy)undecyl)-4-phenyl-1H-1,2,3-triazole | Tetrabutylammonium fluoride (B91410) (TBAF) | THF | 11-(4-Phenyl-1H-1,2,3-triazol-1-yl)undecan-1-ol |

Applications of 11 Azido 1 Undecanol in Click Chemistry and Bioconjugation

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 11-Azido-1-undecanol

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. researchgate.net Derivatives of 11-Azido-1-undecanol, particularly its thiol and siloxane analogs, are extensively used to create azide-terminated self-assembled monolayers (SAMs) on surfaces like gold and silica (B1680970). These functionalized surfaces act as platforms for the subsequent attachment of alkyne-bearing molecules via CuAAC. nih.govresearchgate.net

The efficacy of the CuAAC reaction on surfaces functionalized with derivatives of 11-azido-1-undecanol is a subject of detailed study. The reaction mechanism is understood to involve the formation of a copper(I) acetylide, which then reacts with the surface-bound azide. nih.gov Studies have shown that the reaction proceeds quantitatively, allowing for precise control over the density of immobilized molecules by simply varying the initial concentration of the azide on the SAM. nih.gov

Research using a related compound, 11-azidohexa(ethylene glycol)-undecane-1-thiol, to form mixed SAMs demonstrated that the CuAAC reaction to immobilize an alkyne-terminated peptide proceeded with pseudo-first-order kinetics, yielding a rate constant of approximately 0.2 min⁻¹. nih.gov This indicates a rapid and efficient surface reaction. The electron-withdrawing or -donating nature of the substituents on the alkyne partner can also influence the reaction rate. For instance, reactions with alkynes bearing electron-withdrawing groups, such as a carbonyl, have been observed to proceed faster. nih.gov

Optimizing the catalyst system and reaction conditions is crucial for achieving high yields and maintaining the integrity of sensitive biomolecules during CuAAC on surfaces. The standard catalytic system involves a copper(I) source, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. nih.gov

To enhance reaction rates and prevent oxidative damage to substrates, various ligands are employed to stabilize the Cu(I) oxidation state. nih.gov Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are common choices that accelerate the reaction and protect the catalyst from oxidation. nih.gov The reaction is tolerant of various solvents, including water and aqueous alcohol mixtures, which is advantageous for bioconjugation applications. nih.gov For surface reactions, complete conversion can typically be achieved within a few hours at room temperature. nih.gov

Table 1: Factors Influencing CuAAC Reactions on Azide-Terminated SAMs

| Factor | Observation / Optimization | Research Finding |

|---|---|---|

| Catalyst | Use of Cu(I) source (e.g., CuBr or in situ reduced CuSO₄) with a stabilizing ligand (e.g., TBTA). | The Cu(I)-TBTA complex promotes rapid and quantitative cycloaddition on the SAM surface. nih.gov |

| Reactants | Alkyne structure influences reaction rate; electron-withdrawing groups can accelerate the reaction. | Reaction with a ferrocene-acetylene bearing a carbonyl group was significantly faster than with a simple alkyl-acetylene. nih.gov |

| Solvent | Reaction is effective in various aqueous and organic solvents. | The reaction works well in pure water, aqueous ethanol, and aqueous tert-butyl alcohol. nih.gov |

| Surface Density | The density of the immobilized molecule can be controlled by the mole fraction of the azide in the SAM. | A direct correlation exists between the azide surface density and the immobilized molecule's density. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Utilizing 11-Azido-1-undecanol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. The high ring strain of the alkyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst and making it highly suitable for applications in living systems. nih.govnih.gov While direct studies using 11-Azido-1-undecanol in SPAAC are not prevalent, its azide functionality makes it a suitable partner for any activated strained alkyne.

The key to a successful SPAAC reaction is the design of the strained alkyne. The reactivity of cyclooctynes can be enhanced through several strategies, including fusion to aromatic rings to increase strain or the introduction of electron-withdrawing groups (like fluorine) at the propargylic positions to lower the energy of the LUMO. nih.govmagtech.com.cn

Examples of highly reactive cyclooctynes that would be compatible with 11-Azido-1-undecanol include:

Dibenzocyclooctynes (DIBO, DBCO): These alkynes are fused to two benzene (B151609) rings, creating significant ring strain and leading to fast reaction rates. nih.gov

Difluorinated Cyclooctynes (DIFO): The inclusion of fluorine atoms adjacent to the alkyne bond accelerates the reaction electronically. nih.gov

Difluorobenzocyclooctyne (DIFBO): This class combines both ring strain and electronic activation for exceptionally fast kinetics. magtech.com.cn

The choice of the alkyne partner depends on the specific application, balancing reactivity with stability, as highly reactive alkynes can sometimes be unstable. magtech.com.cnuoregon.edu

The efficiency of SPAAC reactions is evaluated by measuring second-order rate constants. These kinetics are influenced by the structure of both the azide and the strained alkyne. nih.govmagtech.com.cn While the long alkyl chain of 11-Azido-1-undecanol is not expected to have a major electronic effect on the azide's reactivity, the choice of the alkyne partner is critical.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Strained Alkyne | Reactivity Trend | Typical Rate Constant (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| Cyclooctyne (OCT) | Low | ~10⁻³ | Basic, first-generation strained alkyne. |

| Dibenzocyclooctynol (DIBO) | High | ~10⁻¹ | High ring strain from fused benzene rings. nih.gov |

| Difluorinated Cyclooctyne (DIFO) | High | ~1 | Electronic activation from fluorine atoms. nih.gov |

| Bicyclononyne (BCN) | Moderate | ~10⁻¹ | Favorable balance of stability and reactivity. magtech.com.cn |

Note: Rate constants are approximate and can vary with the specific azide and solvent conditions.

The kinetics of SPAAC can be monitored using techniques like NMR spectroscopy or inline ATR-IR spectroscopy, which allows for real-time tracking of the reaction even in complex biological media. researchgate.net The high efficiency and bioorthogonality of SPAAC make it a powerful tool for conjugating molecules in environments where copper catalysts are undesirable.

Integration into Bioconjugation Methodologies

The click chemistry handles on 11-Azido-1-undecanol and its derivatives are central to their integration into various bioconjugation strategies. nih.govyoutube.com These methods leverage the specificity of the azide-alkyne cycloaddition to create well-defined molecular constructs for biomedical and biotechnological applications.

A primary application involves the functionalization of surfaces to control biological interactions. For instance, SAMs formed from 11-azido-1-undecanethiol (B1513429) on gold surfaces can be used to create bio-inert backgrounds that resist non-specific protein adsorption. nih.gov Subsequently, alkyne-modified biomolecules, such as peptides with specific cell-adhesion sequences (e.g., RGDSP), can be "clicked" onto the surface. nih.gov This approach allows for the precise control of the density and presentation of bioactive ligands, which is crucial for studying cell adhesion, proliferation, and differentiation. nih.gov

Furthermore, the principles demonstrated with 11-Azido-1-undecanol derivatives are applicable to the labeling of a wide array of biomolecules, including proteins, nucleic acids, and lipids, both in vitro and on the surface of living cells. nih.govnih.gov The ability to use either copper-catalyzed or strain-promoted methods provides a versatile toolkit for researchers to assemble complex bioconjugates for applications ranging from diagnostics and imaging to the development of targeted therapeutics like antibody-drug conjugates.

Development of Molecular Probes for Biological Research

Molecular probes are essential tools for detecting and visualizing specific molecules or ions within complex biological systems, often through fluorescence. mdpi.comsigmaaldrich.com 11-Azido-1-undecanol serves as a valuable building block in the synthesis of such probes. Its dual functionality allows for the connection of a recognition element to a reporter element, such as a fluorophore.

For example, a molecular probe can be constructed where the hydroxyl end of 11-azido-1-undecanol is chemically attached to a molecule that targets a specific protein or cellular structure. The azide end is then free to react via click chemistry with an alkyne-functionalized fluorescent dye. thermofisher.com This modular approach simplifies the synthesis of complex probes. illinois.edu The resulting probe can be used in various bio-imaging techniques, including fluorescence microscopy, to study the localization and dynamics of its target in living cells. mdpi.com The stability of the triazole ring formed during the click reaction ensures that the reporter group remains firmly attached to the targeting moiety during the experiment. organic-chemistry.org

Table 2: Components Used in the Construction of Molecular Probes via Click Chemistry

| Component Type | Example Molecules | Function in Probe |

|---|---|---|

| Reporter Groups | Fluorescein, Rhodamine, Coumarin derivatives, BODIPY dyes. researchgate.net | Signal generation (e.g., fluorescence) for detection and imaging. mdpi.com |

| Quenchers | DABCYL, Black Hole Quencher (BHQ) | Signal suppression until a specific biological event occurs (e.g., in molecular beacons). mdpi.com |

| Affinity Tags | Biotin | Enables purification and enrichment of the target molecule and its binding partners. thermofisher.com |

| Targeting Ligands | Peptides, antibodies, small molecules | Directs the probe to a specific biological target (e.g., a receptor or enzyme). nih.gov |

Application in Drug Delivery System Components Research

Research into advanced drug delivery systems aims to improve the efficacy and reduce the side effects of therapeutics by ensuring they reach the target site in the body. nih.govnih.gov These systems often involve nanocarriers like liposomes, polymers, or nanogels that encapsulate a drug. mdpi.comimrpress.com 11-Azido-1-undecanol is utilized in the research and development of the components of these systems, particularly for surface modification. core.ac.ukbiochempeg.com

The hydroxyl group of 11-azido-1-undecanol can be used to anchor the molecule to the surface of a nanocarrier, creating a surface decorated with azide groups. nih.gov This azide-functionalized surface acts as a versatile platform for further modification via click chemistry. core.ac.uk For instance, targeting ligands such as antibodies or peptides can be "clicked" onto the surface to guide the nanocarrier to specific cells or tissues, such as cancer cells. nih.gov This targeted approach can enhance the concentration of the drug at the site of action. nih.gov Furthermore, other molecules like polyethylene (B3416737) glycol (PEG) can be attached to improve the stability and circulation time of the drug delivery system in the bloodstream. biochempeg.com This modularity allows researchers to easily assemble and test various combinations of targeting and therapeutic agents to optimize the delivery vehicle. mdpi.com

Table 3: Use of 11-Azido-1-undecanol in Modifying Drug Delivery Components

| Delivery System Component | Modification Strategy | Purpose of Modification |

|---|---|---|

| Nanoparticle Surface | Covalent attachment of 11-azido-1-undecanol to create an azide-functionalized surface. nih.gov | Provides a platform for attaching targeting ligands, imaging agents, or stabilizing polymers via click chemistry. core.ac.uk |

| Polymer Scaffolds | Incorporation into the polymer backbone or as a surface coating. | Functionalization of hydrogels or other polymer-based systems for controlled release or targeted delivery. mdpi.com |

| Liposomes | Integration into the lipid bilayer, presenting the azide group on the exterior. | Attachment of molecules that can trigger drug release in response to specific stimuli (e.g., pH, enzymes). nih.gov |

| Therapeutic Payloads | Linking a drug molecule to the delivery vehicle via the triazole linkage. | Covalent and stable attachment of the drug to the carrier until it reaches the target. rsc.org |

Role of 11 Azido 1 Undecanol in Surface Science and Self Assembled Monolayers Sams

Formation of Self-Assembled Monolayers (SAMs)

The creation of a well-ordered molecular layer on a substrate is the foundational step in leveraging 11-azido-1-undecanol for surface engineering. This process relies on the spontaneous organization of its thiol derivative into a stable, single-molecule-thick film.

The formation of SAMs from alkanethiols, such as 11-azido-1-undecanethiol (B1513429), on noble metal surfaces, most notably gold, is a well-established and robust process. rsc.org The primary driving force is the strong, specific interaction between the sulfur atom of the thiol group and the gold surface, which leads to the formation of a stable gold-thiolate (Au-S) bond. rsc.orgdtic.mil This adsorption is a self-limiting process, naturally ceasing after a complete monolayer has formed. rsc.org

Recent studies have indicated that the adsorption process is more complex than a simple binding event, often involving the reconstruction of the gold surface. chemrxiv.org It is suggested that alkanethiol molecules may bind to gold adatoms, which are gold atoms pulled from the substrate to sit on top of the original surface, creating a more complex but stable interface. nih.gov This process results in a highly organized, quasi-crystalline two-dimensional structure, where the alkyl chains are tilted at a specific angle relative to the surface normal to maximize van der Waals interactions between adjacent molecules.

The interfacial properties of a SAM are dictated by the structure of the constituent molecules and their collective arrangement. For SAMs derived from 11-azido-1-undecanethiol, the eleven-carbon alkyl chain plays a crucial role in defining the monolayer's characteristics. The significant van der Waals forces between these long chains promote a high degree of conformational order and dense packing. uh.eduresearchgate.net This dense packing creates a barrier-like film that can, for example, protect the underlying gold from corrosion. utexas.edu

The terminal group of a SAM largely determines its surface properties, such as wettability. The azide (B81097) (-N₃) group is relatively polar, resulting in a surface with different interfacial properties compared to more common methyl- or hydroxyl-terminated SAMs. The packing density, a measure of how closely the molecules are arranged, can be systematically controlled. While SAMs from simple alkanethiols are densely packed, specialized chelating thiols can be used to create monolayers with lower, more controlled packing densities. uh.eduresearchgate.net This control over packing is essential for ensuring that terminal functional groups have sufficient space to react.

Post-Formation Surface Functionalization via the Azide Moiety

Once the azide-terminated SAM is formed, the surface is primed for a vast array of chemical modifications. The terminal azide group serves as a stable yet highly reactive platform for covalently attaching other molecules. nih.gov

The ability to spatially control chemical functionality on a surface is crucial for creating microarrays, sensors, and patterned cell cultures. Azide-terminated SAMs are exceptionally well-suited for such microfabrication. Techniques like microcontact printing (µCP) can be employed, where a patterned elastomeric stamp is used to deliver a reactant or catalyst to specific regions of the SAM, initiating a reaction only in the stamped areas. harvard.edu

Another powerful method is localized SAM replacement, often facilitated by microfluidics. nih.gov In this approach, an existing inert SAM (e.g., hydroxyl-terminated) can be selectively removed in defined channels and replaced with an azide-terminated thiol, creating a patterned surface with reactive azide groups ready for further functionalization. nih.gov These methods provide excellent control over the generation of micrometer-scale patterns with distinct chemical and biological properties. harvard.edu

For many applications, it is undesirable to have a surface completely saturated with reactive groups, as this can lead to steric hindrance and unwanted interactions. A more effective strategy is to create mixed SAMs by co-adsorbing 11-azido-1-undecanethiol with a chemically inert "diluent" alkanethiol, such as decanethiol. nih.govnih.gov

By carefully controlling the molar ratio of the two thiols in the deposition solution, it is possible to precisely tune the average distance between azide groups on the surface. nih.gov This control over surface density is critical for optimizing the binding of large molecules like proteins or for studying single-molecule interactions. Characterization techniques such as X-ray photoelectron spectroscopy (XPS) and infrared (IR) spectroscopy can be used to verify the surface composition and ensure the presence and integrity of the azide groups. nih.govnih.gov

Surface Modification for Enhanced Reactivity and Selectivity

The true power of azide-terminated SAMs lies in the selective and efficient chemistry of the azide group. This functionality allows for the covalent attachment of virtually any molecule that contains a complementary reactive partner, transforming a generic surface into a highly specialized interface.

The most prominent reaction employed for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction is prized for its high yields, specificity (it does not interfere with most other functional groups), and mild reaction conditions. nih.gov On an azide-terminated SAM, the reaction with a terminal alkyne proceeds rapidly and quantitatively, forming a stable triazole linkage. nih.gov This process can be monitored in real-time using electrochemical methods if the alkyne carries a redox-active tag, such as ferrocene (B1249389). nih.govnih.gov

Furthermore, the reactivity of the surface-bound azide can be influenced by the structure of the SAM itself. Studies have shown that the orientation of the azide group relative to the surface can impact its accessibility and, therefore, its reactivity with molecules in the solution. researchgate.net A more vertically oriented azide group is more accessible and reactive. researchgate.net This highlights that the method used to prepare the SAM can directly influence the efficiency of subsequent functionalization steps. Through this powerful combination of self-assembly and click chemistry, surfaces can be precisely engineered with specific catalysts, biosensors, or biocompatible coatings, demonstrating the pivotal role of precursors like 11-azido-1-undecanol in advanced materials science. chemrxiv.orgnih.gov

Research into Surface-Bound Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms on surfaces functionalized with 11-azido-1-undecanol and its derivatives provides critical insights into the efficiency and influencing factors of surface-bound transformations. Research in this area is pivotal for optimizing conditions for the immobilization of molecules and for understanding the fundamental differences between reactions in solution and those constrained to a two-dimensional surface.

A significant body of research has focused on the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," involving the reaction of the terminal azide group of the surface-bound undecanol (B1663989) with various alkyne-containing molecules. These studies have elucidated the kinetics, yield, and factors that govern the reaction's progress on the monolayer.

Detailed research findings have demonstrated that the kinetics of these surface reactions are influenced by several key factors:

Reactant Type: The electronic properties of the alkyne coreactant play a crucial role. For instance, monolayers of 11-azido-undecylsiloxane on silica (B1680970) surfaces have been shown to react quantitatively with electron-poor acetylenes, such as those substituted with carboxylate groups, at elevated temperatures (70 °C) even in the absence of a catalyst. researchgate.net In contrast, reactions with electron-rich, unactivated alkynes did not proceed under the same conditions, highlighting the necessity of an activated acetylene (B1199291) for the uncatalyzed thermal cycloaddition. researchgate.net

Catalysis: The presence of a copper(I) catalyst significantly accelerates the azide-alkyne cycloaddition (CuAAC) on self-assembled monolayers (SAMs). In studies on analogous azide-terminated alkanethiol SAMs on gold, the CuAAC reaction proceeds rapidly and quantitatively in the presence of a Cu(I)-tris(benzyltriazolylmethyl)amine (TBTA) complex. nih.gov This catalytic approach allows for precise control over the surface density of the immobilized molecules by varying the initial concentration of the azide groups on the SAM. nih.gov

Reaction Kinetics: The kinetics of the Cu(I)-catalyzed click reaction on azide-terminated SAMs have been shown to follow a pseudo-first-order model. For the reaction between an acetylene-terminated peptide and an azide-terminated hexa(ethylene glycol) undecanethiol SAM on gold, a rate constant of approximately 0.2 min⁻¹ was determined. nih.gov The reaction reached completion within about 30 minutes, as monitored by the disappearance of the characteristic azide peak in infrared spectra. nih.gov This indicates a rapid and efficient surface conjugation process.

Surface Environment: The orientation and accessibility of the azide groups on the SAM surface are critical for reactivity. The method of SAM preparation can influence the orientation of the azido (B1232118) dipoles. A more vertically oriented azide group is more accessible and, therefore, more reactive with alkynes in solution. researchgate.net The packing density of the monolayer also plays a role, as a well-ordered but not overly dense monolayer can facilitate the diffusion of reactants to the active sites.

The mechanism of the surface-bound cycloaddition is generally considered to be analogous to its solution-phase counterpart. For the uncatalyzed reaction, it proceeds via a concerted 1,3-dipolar cycloaddition mechanism. In the presence of a copper(I) catalyst, the reaction follows a stepwise mechanism involving the formation of a copper acetylide intermediate. The efficiency and quantitative nature of these reactions make SAMs of 11-azido-1-undecanol and related compounds powerful platforms for creating well-defined, functional surfaces.

Data on Surface Reaction Kinetics

The following table summarizes key kinetic data and reaction conditions from studies on azide-terminated self-assembled monolayers. While not all studies used 11-azido-1-undecanol directly, the data from structurally similar systems provide valuable insights into the expected kinetic behavior.

| Surface Moiety | Reactant | Catalyst | Kinetic Model | Rate Constant (k) | Reaction Completion | Source |

| 11-azido-undecylsiloxane | Propiolic acid methyl ester | None (Thermal) | - | - | Quantitative at 70 °C | researchgate.net |

| 11-azido-undecylsiloxane | Diethyl acetylenedicarboxylate | None (Thermal) | - | - | Quantitative at 70 °C | researchgate.net |

| 11-azido-undecylsiloxane | 1-Nonyne | None (Thermal) | - | - | No reaction observed | researchgate.net |

| Azide-terminated alkanethiol | Acetylene-bearing ferrocene | Cu(I) | - | - | Quantitative | nih.gov |

| HS-(CH₂)₁₁(OCH₂CH₂)₆-N₃ | Acetylene-terminated RGDSP | Cu(I)-TBTA | Pseudo-first-order | ~0.2 min⁻¹ | ~30 minutes | nih.gov |

Contributions of 11 Azido 1 Undecanol to Advanced Materials and Polymer Science

Functionalization of Polymeric Architectures

The ability to introduce specific chemical functionalities into a polymer's structure is paramount for tailoring its properties for advanced applications. 11-Azido-1-undecanol serves as a key linker molecule to achieve both side-chain and end-group functionalization, primarily through the strategic use of its azide (B81097) and hydroxyl groups in combination with controlled polymerization techniques. ugent.benih.gov

Side-chain functionalization is crucial for creating graft copolymers, where polymeric side chains are attached to a linear polymer backbone. This architecture is used to combine the properties of different polymers, for example, to create amphiphilic materials or to improve the mechanical properties of polymer blends. 11-Azido-1-undecanol is an ideal precursor for introducing these side chains through several established strategies. mdpi.com

In the "grafting-to" approach, a pre-synthesized polymer backbone containing pendant alkyne groups is reacted with azide-terminated side chains. 11-Azido-1-undecanol can be readily converted into such a side chain. For instance, its hydroxyl group can initiate the ring-opening polymerization (ROP) of monomers like ε-caprolactone, yielding a poly(ε-caprolactone) (PCL) chain with a terminal azide group, which can then be "clicked" onto the alkyne-functionalized backbone. mdpi.com This method allows for the synthesis of densely grafted copolymers, often referred to as molecular brushes.

Alternatively, the "grafting-through" method involves the polymerization of macromonomers. Here, the hydroxyl group of 11-azido-1-undecanol can be modified—for example, by reaction with acryloyl chloride—to create a polymerizable vinyl monomer. This monomer, which contains a pendant undecyl-azide chain, can then be copolymerized with other monomers. The resulting polymer possesses azide functionalities along its side chains, which are available for subsequent modification via click chemistry. An analogous strategy has been demonstrated with azido-functionalized cyclic carbonate monomers, which undergo controlled ring-opening polymerization to produce polycarbonates with pendant azide groups ready for functionalization. nih.gov

Finally, in a "grafting-from" strategy, the hydroxyl group of 11-azido-1-undecanol can be attached to a polymer backbone first. This hydroxyl group can then be converted into an initiator site for a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP), allowing other polymer chains to be grown directly from the backbone. researchgate.net

| Grafting Strategy | Role of 11-Azido-1-undecanol | Description | Key Advantage |

|---|---|---|---|

| Grafting-to | Precursor to azide-terminated side chains | The hydroxyl group initiates polymerization of a side chain (e.g., PCL), and the terminal azide is then "clicked" to an alkyne-functionalized backbone. mdpi.com | Allows for precise characterization of both backbone and side chains before grafting. |

| Grafting-through | Converted into an azide-containing macromonomer | The hydroxyl group is modified with a polymerizable group (e.g., methacrylate). Copolymerization yields a backbone with pendant azide groups. nih.gov | Enables high grafting density and uniform distribution of side chains. |

| Grafting-from | Provides hydroxyl groups on a backbone for initiator conversion | The molecule is first attached to a polymer backbone via its azide group, and the hydroxyl end is then converted to an ATRP initiator to grow side chains. researchgate.net | Can produce very dense brushes as small monomer molecules have better access to the initiating sites. |

End-group functionalization is essential for creating telechelic polymers (polymers with reactive groups at both ends) and for synthesizing block copolymers. cmu.edunih.gov Block copolymers, which consist of long sequences (or blocks) of different monomers, are fundamental to materials that self-assemble into ordered nanostructures. 11-Azido-1-undecanol provides a straightforward route to creating azide-terminated polymers, which are key intermediates for building block copolymers via CuAAC. nih.govrsc.org

One common method is to use a functional initiator. The hydroxyl group of 11-azido-1-undecanol can act as an initiator for the ring-opening polymerization of cyclic esters (like lactide or caprolactone) or cyclic ethers. rsc.org This process grows a polymer chain from the hydroxyl end, leaving the azide group intact at the alpha (α) chain end.

Another powerful technique is post-polymerization modification. Many controlled polymerization methods, such as ATRP, yield polymers with a terminal halide (e.g., bromide). sigmaaldrich.comcmu.edu This halide is an excellent leaving group and can be readily displaced by an azide nucleophile, such as sodium azide, in a nucleophilic substitution reaction. cmu.edu This quantitatively converts the chain end to an azide. This azide-terminated polymer can then be reacted with an alkyne-terminated polymer of a different type to form a diblock copolymer. This "click" ligation strategy is highly efficient and avoids issues of monomer incompatibility that can arise in sequential polymerization methods. nih.gov

| Functionalization Method | Role of 11-Azido-1-undecanol | Resulting Polymer | Primary Application |

|---|---|---|---|

| Functional Initiation | The -OH group initiates ring-opening polymerization. | α-azido functionalized polymer (e.g., PCL, PLA). rsc.org | Synthesis of AB diblock copolymers. |

| Post-Polymerization Modification | Serves as a model for converting a terminal -OH to an azide, or its azide group reacts with an activated chain end. | ω-azido functionalized polymer (e.g., Polystyrene, Polyacrylates). cmu.edu | Synthesis of AB diblock or ABC triblock copolymers. rsc.org |

Development of Supramolecular Assemblies and Gels

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. These interactions, though weaker than covalent bonds, can direct the self-assembly of molecules into highly ordered, functional structures like micelles, fibers, and gels.

Derivatives of 11-azido-1-undecanol are excellent candidates for creating amphiphilic molecules that undergo self-assembly. By using a CuAAC reaction to "click" a large, functional headgroup onto the azide terminus, a classic amphiphile can be constructed. In such a derivative, the long, flexible eleven-carbon alkyl chain acts as a hydrophobic tail, while the newly introduced headgroup and the original hydroxyl moiety (or a modification of it) form a polar or interacting head.

The primary driving force for the assembly of these molecules in aqueous media is the hydrophobic effect, where the non-polar undecyl chains aggregate to minimize their contact with water. This aggregation can be further stabilized and directed by other non-covalent interactions at the headgroup, such as:

Hydrogen Bonding: The terminal hydroxyl group, as well as potential amide or triazole groups in the head, can form directional hydrogen bonds, leading to one-dimensional, fiber-like structures.

π-π Stacking: If the clicked-on headgroup is an aromatic moiety, stacking interactions between these flat, electron-rich systems can provide additional stability and directionality to the assembly.

These combined interactions can lead to the formation of Self-Assembled Fibrillar Networks (SAFINs), which are the basis for supramolecular gels.

Supramolecular gels are formed when the fibrillar networks created by self-assembling low-molecular-weight gelators (LMWGs) become sufficiently long and entangled to immobilize the solvent within the network, creating a viscoelastic, solid-like material. Derivatives of 11-azido-1-undecanol can act as LMWGs, and their structure has a profound influence on the resulting gel's properties.

The gelation process is often sensitive to external stimuli like temperature. The gelation temperature and the mechanical stiffness of the gel are directly related to the molecular structure of the gelator.

Influence of the Headgroup: The size, shape, and functionality of the moiety clicked to the azide terminus will dictate the strength and nature of the intermolecular interactions (H-bonding, π-stacking). Stronger, more directional interactions generally lead to more stable fibrillar networks and, consequently, more robust gels with higher melting temperatures.

Influence of the Alkyl Chain: The undecyl (C11) chain from the 11-azido-1-undecanol precursor plays a critical role. Its length and flexibility are crucial for providing the necessary hydrophobic interactions to drive assembly. This flexibility allows the molecules to pack efficiently, while the chain length contributes significantly to the van der Waals forces that hold the assembly together. Changes in chain length would directly impact the critical gelation concentration and the thermal stability of the gel. Studies on other gel systems have shown that gelation temperature and mechanical properties, such as the elastic modulus, are highly dependent on the processing conditions and the fine balance of interactions within the gel network. nagoya-u.ac.jp

Integration into Functional Materials Systems

The true value of polymers functionalized with 11-azido-1-undecanol is realized when they are integrated into advanced materials systems. The ability to precisely place azide and hydroxyl functionalities allows for the creation of materials with tailored properties for specific, high-performance applications.

One major area of application is in biomaterials and drug delivery . Amphiphilic block copolymers, synthesized using 11-azido-1-undecanol as a linker, can self-assemble in water to form nanoparticles or polymersomes. nih.gov The hydrophobic block (e.g., PCL grown from the hydroxyl end) forms a core that can encapsulate hydrophobic drugs, while the hydrophilic block forms a protective outer corona. The triazole linkage formed from the click reaction is highly stable in biological environments, ensuring the integrity of the delivery vehicle.

Another key application is the functionalization of surfaces . 11-Azido-1-undecanol can be used to create functional coatings on various substrates. For example, the hydroxyl group can be used to anchor the molecule to a silica (B1680970) or metal oxide surface. This creates a surface decorated with azide groups, which serves as a versatile platform for subsequently "clicking" on other molecules, such as fluorescent dyes for sensing applications, or bioactive peptides to promote specific cell adhesion. researchgate.netrsc.org This provides a powerful and generic strategy for creating complex, functional interfaces for use in biosensors, medical implants, and microelectronics.

Preparation of Donor-Acceptor Materials

The bifunctional nature of 11-azido-1-undecanol, possessing both a terminal azide and a hydroxyl group, makes it a valuable linker in the synthesis of complex macromolecular architectures, including donor-acceptor materials. These materials are crucial for applications in organic electronics, such as photovoltaics and photodiode devices, where efficient charge separation and transport are required. The azide group allows for its incorporation into a polymer backbone or side chain via "click" chemistry or other coupling reactions, while the hydroxyl group can be used to attach other functional moieties or to modify surface properties.

A notable example of its application is in the creation of donor-acceptor C60-containing polyferrocenylsilanes (PFS). utoronto.caresearchgate.netresearchgate.netresearchgate.net In this research, 11-azido-1-undecanol was used to functionalize random copolymers of poly(ferrocenylmethylphenylsilane-co-ferrocenylchloromethylsilane). utoronto.caresearchgate.netresearchgate.net The synthesis involved a three-step process:

Copolymer Synthesis : A metal-catalyzed ring-opening polymerization of sila utoronto.caferrocenophanes was performed to create random copolymers. utoronto.caresearchgate.netresearchgate.net

Functionalization with 11-Azido-1-undecanol : The resulting copolymers were functionalized by reacting them with 11-azido-1-undecanol. This step introduced pendant azide groups onto the polymer backbone. utoronto.caresearchgate.netresearchgate.net

Attachment of the Acceptor Moiety : The donor-acceptor material was finalized by reacting the azide groups on the polymer side chains with the electron-acceptor molecule, buckminsterfullerene (B74262) (C60). utoronto.caresearchgate.netresearchgate.net

The resulting C60-containing polyferrocenylsilanes are air-stable and soluble in common organic solvents, which is advantageous for device fabrication. utoronto.caresearchgate.netresearchgate.net The fullerene content in these copolymers could be controlled, ranging from 7% to 24% relative to the monomer unit. utoronto.caresearchgate.net Spectroscopic analysis, including IR spectroscopy, confirmed the presence of the azide groups in the intermediate polymer and their subsequent reaction to form the final donor-acceptor material. utoronto.ca

Detailed characterization of these materials was performed to understand their properties. The molecular weights and thermal stability of the final C60-containing polymers were analyzed, providing crucial data for their potential application in electronic devices.

Table 1: Molecular Masses and Thermal Parameters for C60-Containing Polyferrocenylsilanes

| Copolymer | Fullerene Content (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Td (°C) |

| 3a | 7 | 28,100 | 72,000 | 2.56 | 360 |

| 3b | 13 | 31,500 | 78,100 | 2.48 | 365 |

| 3c | 18 | 38,700 | 83,200 | 2.15 | 370 |

| 3d | 24 | 29,800 | 77,500 | 2.60 | 375 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Td = Decomposition temperature. Data sourced from research on donor-acceptor C60-containing polyferrocenylsilanes. utoronto.ca

Creation of Responsive Polymeric Materials

"Smart" or responsive polymeric materials, which can change their properties in response to external stimuli, are at the forefront of materials science. These stimuli can include changes in temperature, pH, light, or the presence of specific biomolecules. 11-Azido-1-undecanol serves as a key building block in the synthesis of such advanced materials due to its versatile chemical handles.

The terminal azide group is particularly useful for introducing stimuli-responsive moieties into a polymer structure using highly efficient and specific "click" chemistry reactions. This allows for the precise, site-specific functionalization of polymers. The hydroxyl group, on the other hand, can act as an initiator for polymerization or be used to attach the molecule to a surface.

Research has demonstrated the use of 11-azido-1-undecanol in creating various types of responsive polymers:

Thermoresponsive Polymers : This compound has been implicated in the synthesis of "smart" siloxane-containing block copolymers that exhibit thermoresponsive behavior. scribd.com For instance, it can be used to introduce sidechains of polymers like poly(oligoethylene glycol methacrylate) (POEGMA), which are known for their temperature-dependent solubility in aqueous solutions. scribd.com

Biocompatible and Biodegradable Polymers for Drug Delivery : In the field of biomedical materials, 11-azido-1-undecanol has been employed as an initiator for the anionic ring-opening polymerization of functionalized β-lactones. theses.fr This process yields biodegradable and biocompatible polyesters. The azide functionality along the polymer chain is then available for post-polymerization modification, such as the attachment of targeting ligands or drugs, creating a system that can respond to the biological environment of a specific disease site, like a tumor. theses.fr

Electrochemical Biosensors : The creation of surfaces that can respond to the presence of specific biomolecules is another area where 11-azido-1-undecanol is utilized. It can be used to form self-assembled monolayers (SAMs) on gold surfaces, with the azide groups providing anchor points for the attachment of biorecognition elements, such as DNA probes, via click chemistry. google.com These functionalized surfaces are the core component of electrochemical biosensors that can detect specific gene sequences or other biomarkers. google.com

Table 2: Applications of 11-Azido-1-undecanol in Responsive Polymeric Materials

| Type of Responsive Material | Role of 11-Azido-1-undecanol | Resulting Functionality |

| Thermoresponsive Copolymers | Initiator/Functionalization Agent | Polymers that change conformation or solubility with temperature. scribd.com |

| Biocompatible Polymers | Initiator for Ring-Opening Polymerization | Biodegradable polymers with azide groups for targeted drug delivery. theses.fr |

| Electrochemical Biosensors | Surface Modification Agent | Functionalized surfaces for the specific detection of biomolecules. google.com |

Analytical and Spectroscopic Techniques in Research on 11 Azido 1 Undecanol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 11-azido-1-undecanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can confirm the molecule's structural integrity and determine the purity of a sample.

In the ¹H NMR spectrum of 11-azido-1-undecanol, each proton or group of equivalent protons generates a distinct signal, providing a map of the proton environment within the molecule. The analysis of chemical shifts, signal integrations, and splitting patterns allows for the unambiguous assignment of protons.

The spectrum is characterized by several key signals. The triplet corresponding to the protons on the carbon adjacent to the hydroxyl group (HO-CH ₂) typically appears downfield due to the deshielding effect of the oxygen atom. Conversely, the triplet for the protons on the carbon adjacent to the azide (B81097) group (N₃-CH ₂) is also shifted downfield, though typically to a lesser extent than the alcohol-adjacent protons. The large, broad signal corresponding to the long methylene (B1212753) chain forms a complex multiplet in the middle of the spectrum. The hydroxyl proton itself usually appears as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

A representative ¹H NMR data table for 11-azido-1-undecanol in a common deuterated solvent like CDCl₃ is presented below.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| HO-CH ₂-(CH₂)₉-N₃ | ~3.64 | Triplet | 2H |

| HO-CH₂-(CH₂)₉-CH ₂-N₃ | ~3.25 | Triplet | 2H |

| HO -CH₂- | Variable (e.g., ~1.5-2.5) | Broad Singlet | 1H |

| HO-CH₂-CH₂ -(CH₂)₇-CH₂-CH₂-N₃ | ~1.58 | Multiplet | 4H |

| -(CH₂)₇- (bulk methylene) | ~1.2-1.4 | Multiplet | 14H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The integration of these signals is used to assess purity. For a pure sample, the ratio of the integrations of the signals for the protons adjacent to the functional groups and those in the methylene chain will correspond to the number of protons in those positions.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon skeleton of 11-azido-1-undecanol. Each unique carbon atom in the molecule produces a distinct signal.

The carbon attached to the hydroxyl group (HO-C H₂) appears significantly downfield, typically in the range of 60-65 ppm. The carbon attached to the azide group (N₃-C H₂) also experiences a downfield shift, appearing around 51-52 ppm. The carbons of the long alkyl chain produce a cluster of signals in the upfield region of the spectrum. The presence of the expected number of signals and their characteristic chemical shifts confirms the carbon framework of the molecule.

A typical ¹³C NMR data table for 11-azido-1-undecanol is shown below.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| C -OH | ~62.9 |

| C -N₃ | ~51.4 |

| Bulk -(C H₂)ₙ- | ~25-33 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Infrared (IR) Spectroscopy for Azide and Hydroxyl Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 11-azido-1-undecanol: the azide (-N₃) and the hydroxyl (-OH) groups. This technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

The most prominent and diagnostic peak in the IR spectrum of 11-azido-1-undecanol is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group. researchgate.netresearchgate.net This peak appears in a relatively uncongested region of the spectrum, making it an excellent indicator of the presence of the azide functionality. The hydroxyl group is identified by a strong, broad absorption band in the high-frequency region of the spectrum. wisc.edunih.gov The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Hydroxyl (-OH) | O-H Stretch | ~3200-3500 | Strong, Broad |

The presence of both of these characteristic absorption bands provides strong evidence for the bifunctional nature of 11-azido-1-undecanol.

Mass Spectrometry (MS) for Molecular Weight Verification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to verify the molecular weight of 11-azido-1-undecanol and to monitor the progress of reactions in which it is involved. The molecular formula of 11-azido-1-undecanol is C₁₁H₂₃N₃O, which corresponds to a molecular weight of approximately 213.32 g/mol . organicchemistrydata.org In a mass spectrum, a peak corresponding to the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) would confirm the identity of the compound.

In addition to molecular weight determination, the fragmentation patterns observed in the mass spectrum can provide structural information. For long-chain alcohols like 11-azido-1-undecanol, common fragmentation pathways include alpha cleavage and dehydration. libretexts.org

Alpha cleavage: This involves the breaking of the carbon-carbon bond adjacent to the oxygen atom, leading to the formation of a stable, oxygen-containing cation.

Dehydration: This is the loss of a water molecule (18 mass units), which would result in a fragment ion with a mass-to-charge ratio of [M-18]⁺.

By monitoring the appearance of the mass spectrum of 11-azido-1-undecanol and the formation of new product peaks, MS can be effectively used to track the progress of chemical transformations, such as its participation in "click chemistry" reactions.

Chromatographic Methods for Separation and Quantification in Research Contexts

Chromatographic techniques are essential for the separation, purification, and quantification of 11-azido-1-undecanol from reaction mixtures or biological samples. The choice of chromatographic method depends on the specific requirements of the analysis.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. oregonstate.edu For the analysis of 11-azido-1-undecanol, GC can be used for purity assessment and quantification. Due to its relatively high boiling point and polar functional groups, derivatization may sometimes be employed to increase its volatility and improve its chromatographic behavior. nih.govnih.gov Common derivatization agents convert the hydroxyl group into a less polar and more volatile ether or ester.

When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC provides both qualitative and quantitative information. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the amount of the compound present, allowing for accurate quantification. The use of GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS, allowing for the analysis of complex mixtures containing long-chain functionalized alcohols. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and quality control of 11-Azido-1-undecanol. Following its synthesis, which often involves the substitution of 11-bromo-1-undecanol (B108197) with an azide salt, HPLC is used to separate the final product from unreacted starting materials, solvents, and any potential side products. harvard.edu The purity of the compound is critical for forming well-ordered and functional self-assembled monolayers (SAMs).

Reversed-phase HPLC (RP-HPLC) is typically the method of choice for molecules like 11-Azido-1-undecanol. idtdna.comatdbio.com This technique separates compounds based on their hydrophobicity. nih.gov The long undecyl chain of the molecule provides strong hydrophobic interaction with the stationary phase of the HPLC column, which is commonly a silica (B1680970) support functionalized with C18 alkyl chains. A gradient elution is employed, where the mobile phase composition is changed over time from a more polar solvent (like water) to a more nonpolar solvent (like acetonitrile (B52724) or methanol), to effectively elute the compound from the column. waters.comresearchgate.net Detection is often achieved using a UV detector, although the azide and alcohol functional groups are not strong chromophores. Therefore, derivatization or the use of more universal detectors like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS) may be employed for sensitive detection and quantification.

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Reversed-Phase (e.g., C18, C8), packed with porous silica particles. researchgate.net |

| Mobile Phase A | Water or aqueous buffer (e.g., triethylammonium (B8662869) acetate (B1210297) for ion-pairing). researchgate.net |

| Mobile Phase B | Acetonitrile or Methanol. |

| Elution Mode | Gradient elution (e.g., starting with high %A, increasing to high %B). |

| Flow Rate | 0.5 - 2.0 mL/min for analytical scale. researchgate.net |

| Detection | UV (at low wavelength, ~210 nm), ELSD, or Mass Spectrometry (MS). |

Advanced Surface Characterization Techniques for Monolayer Studies

The true utility of 11-Azido-1-undecanol is realized when it is assembled into monolayers, creating a reactive surface for subsequent chemical modifications, such as "click" chemistry. nih.govnih.gov A variety of advanced surface-sensitive techniques are required to characterize the formation, structure, and reactivity of these monolayers.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for confirming the elemental composition and chemical state of atoms within the top few nanometers of a surface. For monolayers of 11-Azido-1-undecanol, XPS verifies the successful assembly and integrity of the film. nih.gov High-resolution scans of the N 1s region are particularly diagnostic for the azide group. nih.gov The azide moiety (–N=N⁺=N⁻) produces a unique spectral signature with two distinct components, reflecting the different chemical environments of the nitrogen atoms. nih.govnih.gov A peak at higher binding energy (around 404-405 eV) is assigned to the central, positively charged nitrogen atom, while a peak at lower binding energy (around 400-402 eV) corresponds to the two terminal, negatively charged nitrogen atoms. nih.govnih.govresearchgate.net The area ratio of these two peaks is characteristically 1:2. nih.govnih.gov The disappearance of these signals and the appearance of a new triazole nitrogen signal after a click reaction provides definitive evidence of successful surface functionalization. nih.gov

| Core Level | Expected Binding Energy (eV) | Interpretation |

|---|---|---|

| N 1s (Azide) | ~404-405 and ~400-402 | Confirms presence of intact azide group (central and terminal nitrogens). nih.govnih.gov |

| C 1s | ~285.0 | Aliphatic carbon backbone (C-C, C-H). |

| O 1s | ~533.0 | Terminal hydroxyl group (C-OH). |

| Au 4f | ~84.0 (4f₇/₂) and ~87.7 (4f₅/₂) | Signal from the underlying gold substrate. |

Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS)

PM-IRRAS is a highly surface-sensitive vibrational spectroscopy technique used to study the structure and orientation of molecules in thin films on reflective surfaces like gold. uol.debruker.com According to the surface selection rule for metals, only vibrational modes with a transition dipole moment perpendicular to the surface are strongly detected. biolinscientific.com This makes PM-IRRAS ideal for determining the molecular orientation within a self-assembled monolayer.

For an 11-Azido-1-undecanol monolayer, the most prominent features in the PM-IRRAS spectrum are the azide and alkyl chain stretching vibrations. A strong absorption peak around 2100 cm⁻¹ corresponds to the asymmetric stretching mode (νₐ) of the azide group, confirming its presence on the surface. nih.gov The positions of the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) methylene stretching modes, typically found around 2920 and 2850 cm⁻¹ respectively, provide information about the conformational order of the alkyl chains. nih.gov For well-ordered, densely packed monolayers with all-trans chain conformations, these peaks appear at lower wavenumbers (e.g., ~2920 and ~2850 cm⁻¹), whereas higher wavenumbers indicate the presence of gauche defects and a more disordered layer. acs.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Azide Asymmetric Stretch (νₐ(N₃)) | ~2100 | Confirms presence of the azide functional group. nih.gov |

| Methylene Asymmetric Stretch (νₐ(CH₂)) | ~2920 | Indicates a high degree of conformational order (all-trans chains). nih.gov |

| Methylene Symmetric Stretch (νₛ(CH₂)) | ~2850 | Indicates a high degree of conformational order (all-trans chains). nih.gov |

| Hydroxyl Stretch (ν(OH)) | ~3300-3600 | Confirms presence of the terminal hydroxyl group; may be broad due to hydrogen bonding. |

Grazing-Incidence X-ray Diffraction (GIXD)

GIXD is a premier technique for determining the long-range crystalline order and lattice structure of molecular monolayers. mpg.de By directing an X-ray beam at a very shallow angle to the surface, diffraction from the two-dimensional monolayer can be observed. rsc.org Analysis of the GIXD pattern provides precise information on the lateral packing arrangement of the molecules, the unit cell dimensions, the coherence length of the ordered domains, and the tilt angle of the alkyl chains with respect to the surface normal. mpg.de For well-ordered alkanethiol monolayers on Au(111) with chain lengths similar to 11-azido-1-undecanol, a hexagonal packing arrangement is commonly observed, with a tilt angle of the alkyl chains of approximately 30° from the normal. This tilted, packed structure allows for optimal van der Waals interactions between adjacent chains.

| Structural Parameter | Description | Typical Value for C11 Monolayer |

|---|---|---|

| Tilt Angle (α) | Angle of the molecular axis with respect to the surface normal. | ~30° |

| Lattice Spacing (d) | The distance between diffraction planes in the 2D lattice. | ~4.3 Å |

| Unit Cell | The fundamental repeating unit of the 2D crystal structure. | (√3 × √3)R30° common for alkanethiols on Au(111). rsc.org |

| Coherence Length | The average size of the ordered crystalline domains. | <100 Å, indicating domain boundaries. mpg.de |

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) for Surface-Bound Reactivity

CV and EIS are powerful electrochemical techniques used to probe the integrity of the monolayer and to confirm its reactivity, especially after a click reaction with a redox-active partner.

Cyclic Voltammetry (CV) is used to study the electron transfer properties of molecules attached to the electrode surface. An 11-azido-1-undecanol monolayer itself is not redox-active. However, after clicking an electroactive molecule like a ferrocene-alkyne to the surface azide groups, a distinct redox wave appears in the voltammogram. nih.govrsc.org The appearance of this wave is direct evidence of a successful click reaction. nih.gov The peak current of the surface-bound species scales linearly with the scan rate, confirming that the redox molecules are immobilized on the surface. electrochemsci.org The surface coverage (Γ, in mol/cm²) of the clicked ferrocene (B1249389) can be quantified from the integrated charge under the voltammetric peak. Furthermore, the peak-to-peak separation (ΔEₚ) provides information about the kinetics of electron transfer to and from the immobilized species. scispace.com

| Technique | Parameter | Interpretation |

|---|---|---|

| CV | Redox Peaks | Confirms covalent attachment of the redox-active molecule (e.g., ferrocene). nih.gov |

| Peak Area/Charge (Q) | Quantifies the surface coverage (Γ) of the clicked molecule. | |

| Peak Separation (ΔEₚ) | Provides information on the electron transfer rate constant (k⁰). scispace.com | |